K579

Vue d'ensemble

Description

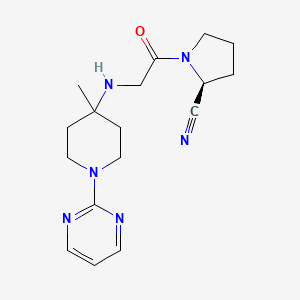

K 579, également connu sous le nom chimique (2S)-1-[2-[(4-méthyl-1-pyrimidin-2-ylpipéridin-4-yl)amino]acétyl]pyrrolidine-2-carbonitrile, est un inhibiteur puissant et actif par voie orale de la dipeptidyl peptidase IV. Cette enzyme joue un rôle crucial dans le métabolisme du glucose, faisant de K 579 un composé important dans l'étude et le traitement du diabète. Il a été démontré qu'il inhibe la dipeptidyl peptidase IV chez diverses espèces, y compris les rats, les canins, les humains et les singes .

Méthodes De Préparation

La synthèse de K 579 implique plusieurs étapes, commençant par la préparation du noyau pyrrolidine-2-carbonitrile. Ce noyau est ensuite fonctionnalisé avec un groupe pyrimidinylpipéridinyl par une série de réactions, notamment l'amination et l'acylation. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions. Les méthodes de production industrielle de K 579 sont conçues pour maximiser le rendement et la pureté, impliquant souvent des réactions en lots à grande échelle et des processus de purification rigoureux .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

K579 [(2S)-1-[2-[(4-methyl-1-(pyrimidin-2-yl)piperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile] features:

-

A pyrrolidine-2-carbonitrile core critical for DPP-IV binding .

-

A 4-methylpyrimidinylpiperidine group enhancing selectivity and stability .

-

A central amide linkage resistant to intramolecular cyclization, a common degradation pathway in similar inhibitors .

Key Stability Modifications:

DPP-IV Inhibition

This compound acts as a slow-binding, competitive inhibitor with sub-nanomolar potency:

| Species | IC₅₀ (nM) |

|---|---|

| Rat | 3 |

| Human | 8 |

| Monkey | 8 |

-

Mechanism : The nitrile group forms a reversible covalent bond with Ser630 in DPP-IV’s active site, while the pyrimidine moiety stabilizes binding via hydrophobic interactions .

Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition

This compound also inhibits PI-PLC, an enzyme involved in insulin signaling:

| Inhibitor | IC₅₀ (µM) |

|---|---|

| This compound | 1 |

| Vildagliptin | 100 |

Chemical Stability and Degradation Pathways

This compound’s design addresses instability seen in early DPP-IV inhibitors:

-

Intramolecular Cyclization Resistance : Incorporation of a sterically hindered pyrimidinylpiperidine group blocks rotamer conversion, preventing cyclization .

-

Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | <16.42 |

| 1eq. HCl | <32.84 |

Metabolic Reactions and Byproducts

-

Active Metabolite : this compound undergoes hepatic oxidation to a metabolite contributing to prolonged DPP-IV inhibition .

-

Enterohepatic Recirculation : This metabolite is reabsorbed via bile, extending the drug’s half-life .

Synthetic Considerations

While full synthetic routes are proprietary, key steps likely include:

-

Piperidine Functionalization : Coupling of 4-methylpiperidine with pyrimidine .

-

Pyrrolidine Modification : Cyanination at the 2-position and acetylation .

-

Amide Bond Formation : Linking the piperidine and pyrrolidine moieties .

Comparative Reactivity with Analogues

| Feature | This compound | NVP-DPP728 (Early Inhibitor) |

|---|---|---|

| Binding Kinetics | Slow-binding | Rapid-equilibrium |

| IC₅₀ (Human DPP-IV) | 8 nM | 18 nM |

| Stability | High | Prone to cyclization |

Applications De Recherche Scientifique

Pharmacological Applications

K579 is primarily recognized for its role as a DPP-IV inhibitor, which is crucial in managing conditions like diabetes. DPP-IV inhibitors enhance the levels of incretin hormones, thus improving insulin secretion and lowering blood glucose levels.

Clinical Research Findings

A study indicated that this compound effectively inhibited phosphoinositide-specific phospholipase C (PI-PLC), a prolyl peptidase, showcasing its potential beyond DPP-IV inhibition . This dual activity suggests that this compound could be explored for additional therapeutic applications.

Cancer Research

A notable case study investigated the effects of this compound on tumor growth in mice bearing HCT116 xenografts. The results demonstrated that this compound's acetylation of SMC1A significantly inhibited tumor proliferation, indicating its potential as an anticancer agent .

Table 1: Summary of this compound's Anticancer Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| HCT116 Xenograft | Inhibition of tumor growth via SMC1A acetylation |

Biochemical Applications

This compound's biochemical properties extend to its role as a protease inhibitor, which can be utilized in various experimental setups.

Protease Inhibition

This compound has been shown to inhibit several serine proteases effectively, including pancreatic and gastric lipases . This characteristic makes it valuable for research involving lipid metabolism and digestive enzyme studies.

Table 2: Comparative Potency of DPP-IV Inhibitors

| Inhibitor | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.001 | PI-PLC |

| Vildagliptin | 0.100 | PI-PLC |

Mécanisme D'action

K 579 exerts its effects by inhibiting the activity of dipeptidyl peptidase IV, an enzyme involved in the degradation of incretin hormones. These hormones, such as glucagon-like peptide-1, play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase IV, K 579 increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. The molecular targets of K 579 include the active site of dipeptidyl peptidase IV, where it binds and prevents the enzyme from interacting with its natural substrates .

Comparaison Avec Des Composés Similaires

K 579 est unique parmi les inhibiteurs de la dipeptidyl peptidase IV en raison de sa forte puissance et de sa biodisponibilité orale. Les composés similaires comprennent :

Sitagliptine : Un autre inhibiteur de la dipeptidyl peptidase IV utilisé dans le traitement du diabète.

Vildagliptine : Connu pour son efficacité dans la régulation des niveaux de glucose dans le sang.

Saxagliptine : Un autre inhibiteur puissant avec un mécanisme d'action similaire. Par rapport à ces composés, K 579 a montré des effets plus durables et une puissance plus élevée dans les études précliniques .

Activité Biologique

K579, chemically known as (2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile, is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor with significant biological activity. This compound has garnered attention for its role in managing glucose metabolism and its potential therapeutic applications in diabetes and obesity.

This compound functions primarily as a DPP-IV inhibitor, which is critical in the regulation of incretin hormones. By inhibiting DPP-IV, this compound increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels. The compound exhibits a slow-binding inhibition mechanism, allowing for prolonged effects even after the drug is cleared from circulation.

Inhibition Potency

The inhibitory potency of this compound has been evaluated across different species, demonstrating varying degrees of effectiveness:

| Species | IC50 (nM) |

|---|---|

| Rat | 3 |

| Canine | 5 |

| Human | 8 |

| Monkey | 8 |

These values indicate that this compound is a highly effective inhibitor of DPP-IV across multiple species, making it a candidate for further clinical exploration in diabetes management .

Pharmacokinetics and Metabolism

Studies have shown that this compound is rapidly eliminated from plasma after oral administration in rats. However, its active metabolites may contribute to sustained DPP-IV inhibition. Research indicates that bile collected from this compound-treated rats exhibited significant inhibitory activity against plasma DPP-IV, suggesting that these metabolites play an important role in its pharmacological effects .

Study on Glucose Tolerance

In a study involving Zucker fatty rats, this compound was administered prior to an oral glucose tolerance test. The results indicated that this compound significantly attenuated glucose excursions following glucose loading, suggesting its potential utility as a long-acting hypoglycemic agent. The study highlighted the compound's ability to preserve endogenous GLP-1 levels and enhance insulin response during glucose challenges .

Inhibition of Phospholipase Activity

Another significant finding was the ability of this compound to inhibit phospholipase C (PI-PLC) activity at nanomolar concentrations, showcasing its broader enzymatic inhibition profile beyond just DPP-IV. This was confirmed through various assays which demonstrated that this compound's potency as an inhibitor was substantially greater than that of vildagliptin, another DPP-IV inhibitor .

Propriétés

IUPAC Name |

(2S)-1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERPHRNGJBSFAP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCC[C@H]3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431306 | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440100-64-1 | |

| Record name | K-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0440100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-74P4VV90RU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74P4VV90RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.